N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridazine ring, an azepane ring, and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the azepane ring, and the sulfonamide group attachment. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to general-purpose phthalates.
Chimassorb® light stabilizer: A UV light stabilizer used in polymers to enhance durability.
Uniqueness
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to its specific structural features, such as the combination of a pyridazine ring, an azepane ring, and a sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, a fluorine atom, and a methoxy group, which contribute to its unique properties and biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to decreased proliferation of cancer cells. A study on related compounds demonstrated significant inhibition of CDK4, suggesting that this compound may have similar effects .
Inhibition of Autotaxin
Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including fibrosis and cancer. Compounds that inhibit autotaxin can reduce LPA levels, potentially mitigating these conditions. Related studies have shown that structural modifications in similar compounds can enhance their efficacy as autotaxin inhibitors .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been studied for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Mechanism | Reference |
---|---|---|---|
Compound A | CDK Inhibition | Inhibits CDK4 | |
Compound B | Autotaxin Inhibition | Reduces LPA levels | |
Compound C | Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a preclinical study, a compound structurally similar to this compound was evaluated for its anticancer activity against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells.
Case Study 2: Fibrosis Model
Another study investigated the effects of autotaxin inhibitors in a bleomycin-induced pulmonary fibrosis model in mice. The results indicated that treatment with an autotaxin inhibitor led to reduced fibrosis markers and improved lung function, supporting the potential therapeutic role of related compounds in fibrotic diseases .
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRYGOVEEMHXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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